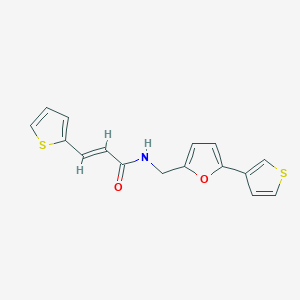

(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide

Description

The compound (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring dual heterocyclic moieties: a thiophen-2-yl group conjugated to the acrylamide backbone and a furan-2-ylmethyl substituent modified with a thiophen-3-yl group at the 5-position of the furan ring.

Acrylamides with thiophene and furan substituents are often synthesized via condensation reactions, reductions (e.g., DIBAL-H), or oxidations (e.g., pyridinium chlorochromate) of precursor amines or aldehydes, as seen in the preparation of compounds like (E)-N-(3-formyl-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (). The presence of thiophene and furan rings enhances π-π stacking and hydrogen-bonding interactions, which are critical for receptor binding in therapeutic applications such as antinociception and enzyme inhibition .

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c18-16(6-4-14-2-1-8-21-14)17-10-13-3-5-15(19-13)12-7-9-20-11-12/h1-9,11H,10H2,(H,17,18)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFARRTBBVIMBPG-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide involves a multi-step process that typically includes the formation of thiophene derivatives and subsequent coupling reactions. Various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide has been evaluated through several studies focusing on its antifungal, anticancer, and neuropharmacological properties.

Antifungal Activity

Recent studies have demonstrated that certain thiophene-based compounds exhibit significant antifungal properties. For instance, related compounds have shown effective inhibition against various fungal strains with EC50 values ranging from 1.26 to 9.89 µg/mL against Rhizoctonia solani (Rs), Colletotrichum capsici (Cc), and Fusarium graminearum (Fg) . The structural similarity between these compounds and (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide suggests potential antifungal activity, warranting further investigation into its efficacy.

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various cancer cell lines. For example, compounds similar to (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide have been reported to inhibit tubulin polymerization and exhibit cytotoxic effects on cancer cells. In vitro studies indicated that certain derivatives possess IC50 values in the low micromolar range against human cancer cell lines, suggesting their potential as chemotherapeutic agents .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| CA-4 | HeLa | 0.180 |

| 6a | MDA-MB-231 | 0.370 |

| 6i | HT-29 | 1.500 |

Neuropharmacological Activity

The neuropharmacological effects of compounds structurally related to (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide have been studied for their interaction with nicotinic acetylcholine receptors. A study indicated that related acrylamide derivatives exhibit anxiolytic-like activity mediated through α7 nicotinic receptors . This suggests that (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-y)methyl)acrylamide may also possess similar neuroactive properties.

Case Studies

Several case studies have highlighted the biological activities of thiophene-based compounds:

- Antifungal Efficacy : A study demonstrated that a series of thiophene derivatives exhibited potent antifungal activity against Rhizoctonia solani, with one compound showing an EC50 value significantly lower than standard antifungal agents .

- Cytotoxicity Against Cancer Cells : Research on related acrylamide derivatives showed promising results in inhibiting tumor growth in vitro, indicating their potential as lead compounds for developing new anticancer therapies .

- Neuropharmacological Effects : Investigations into the effects on anxiety-related behavior suggested that derivatives could modulate neurotransmitter systems effectively, providing a basis for further exploration in treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives

Key Observations:

- Thiophene vs. Furan at α-Position: Thiophene-containing analogs (e.g., DM497) exhibit stronger antinociceptive activity compared to furan derivatives (e.g., DM490), likely due to enhanced electronic interactions with target receptors .

- N-Substituent Effects : Bulky or polar N-substituents (e.g., sulfamoylphenyl) correlate with enzyme inhibition (e.g., SARS-CoV helicase), while smaller groups (e.g., p-tolyl) favor ion channel modulation .

- Dual Heterocyclic Moieties : The target compound’s dual thiophene-furan system may improve binding avidity but could reduce solubility compared to simpler analogs.

Physicochemical Properties

Melting points, solubility, and stability vary significantly with substituents:

Q & A

Q. What are the common synthetic routes for (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Reduction : Use of diisobutylaluminum hydride (DIBAL-H) to reduce ester groups to alcohols (e.g., conversion of intermediates like 26a/26b in ).

- Oxidation : Pyridinium chlorochromate (PCC) or similar reagents to oxidize alcohols to aldehydes (e.g., synthesis of 27a in ).

- Amide Coupling : Reactions using coupling agents like EDCI or HATU to form acrylamide bonds (analogous to methods in ). Characterization involves NMR (¹H/¹³C) and mass spectrometry (MS) to confirm purity and structure .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

- ¹H/¹³C NMR : Essential for confirming the stereochemistry (E/Z configuration) of the acrylamide group and substituent positions on thiophene/furan rings.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Used to assess purity (e.g., compounds 27a and 27b in have distinct melting points). Cross-referencing with computational predictions (e.g., DFT-calculated spectra) enhances reliability .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Functional Selection : Hybrid functionals like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) are widely used to model electron density and thermochemical properties ( ).

- Applications : Predicts HOMO/LUMO energies for photovoltaic potential (e.g., thiophene-furan systems in ) or charge-transfer interactions in biological targets.

- Validation : Compare DFT-derived bond lengths/angles with crystallographic data ( ) to resolve discrepancies .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this acrylamide derivative?

- Substituent Variation : Modifying thiophene/furan substituents (e.g., halogenation, methoxy groups) to assess impacts on bioactivity ().

- Biological Assays : Testing against targets like GABAA receptors () or bacterial enzymes () using dose-response curves (EC50/IC50).

- Statistical Analysis : Multivariate regression to correlate electronic/steric parameters with activity .

Q. How can crystallographic data resolve contradictions in computational structural predictions?

- Data Collection : High-resolution X-ray diffraction (e.g., SHELX refinement in ) provides precise bond lengths/angles.

- Discrepancy Analysis : For example, DFT may overestimate conjugation in the acrylamide moiety, while crystallography reveals steric hindrance from thiophene groups.

- Validation Tools : Programs like PLATON ( ) check for errors in symmetry or occupancy .

Q. What experimental designs are used to evaluate this compound’s potential in photovoltaics?

- Dye-Sensitized Solar Cells (DSSCs) : Measure absorbance spectra (e.g., λmax in THF or CH2Cl2) and compare with known dyes ( ).

- Electrochemical Analysis : Cyclic voltammetry to determine redox potentials and bandgap alignment.

- Device Fabrication : Layer-by-layer assembly on TiO2 substrates, with efficiency testing under simulated sunlight .

Methodological Considerations

- Contradiction Handling : Conflicting biological activity data (e.g., halogen vs. methoxy substituents in ) require dose-range retesting and control experiments (e.g., cytotoxicity assays).

- Statistical Rigor : Use Hill coefficients (nH) and confidence intervals (e.g., 95% CI for EC50) to validate dose-response models ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.